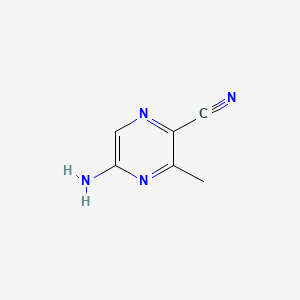

5-Amino-3-methylpyrazine-2-carbonitrile

Description

5-Amino-3-methylpyrazine-2-carbonitrile (CAS: 1374651-65-6) is a heterocyclic compound featuring a pyrazine core substituted with an amino group at position 5, a methyl group at position 3, and a nitrile group at position 2. Its molecular formula is C₆H₆N₄, with a molecular weight of 134.14 g/mol . The compound is utilized in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in multicomponent reactions and as a precursor for bioactive molecules .

Properties

IUPAC Name |

5-amino-3-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-5(2-7)9-3-6(8)10-4/h3H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTXJTJYHYQZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857425 | |

| Record name | 5-Amino-3-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-65-6 | |

| Record name | 5-Amino-3-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methylpyrazine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyrazine-2-carbonitrile with ammonia or an amine source to introduce the amino group at the 5-position . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methylpyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary amines.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

5-Amino-3-methylpyrazine-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Amino-3-methylpyrazine-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the amino and nitrile groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Research Findings and Challenges

- Structure-Activity Relationships (SAR): The C3-methyl group in this compound reduces off-target hERG channel inhibition compared to more lipophilic derivatives, balancing potency and safety .

- Synthetic Challenges: Regioselective functionalization of pyrazine rings remains difficult, often requiring protecting groups or catalysts like nano-ZrO₂ for efficient synthesis .

Biological Activity

5-Amino-3-methylpyrazine-2-carbonitrile (CAS No. 1374651-65-6) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound is characterized by the presence of an amino group and a nitrile group attached to a pyrazine ring. This specific substitution pattern contributes to its distinct chemical reactivity and biological properties.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Amino group at position 5, nitrile at position 2 | Exhibits antimicrobial and potential therapeutic activities |

| 5-Amino-2-pyridinecarbonitrile | Pyridine ring instead of pyrazine | Different reactivity profile |

| 5-Methylpyrazine-2-carbonitrile | Lacks the amino group at the 5-position | Less complex interactions |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of both amino and nitrile groups facilitates hydrogen bonding, which can influence the activity and function of target molecules. Notably, it has been shown to interfere with microbial cell wall synthesis, contributing to its antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall integrity, leading to cell death. In comparative studies, it has shown effectiveness similar to established antibiotics, making it a candidate for further development in treating infectious diseases.

Case Studies

- Antitubercular Activity : A study exploring derivatives of pyrazinamide reported that compounds similar to this compound demonstrated moderate antitubercular activity against Mycobacterium tuberculosis. The most active derivatives had minimum inhibitory concentrations (MICs) comparable to standard treatments like isoniazid .

- Cytotoxicity Assessments : In vitro tests have evaluated the cytotoxic effects of this compound on various cell lines, including HepG2 liver cancer cells. Results indicated that while it possesses antimicrobial properties, its cytotoxicity must be carefully assessed for therapeutic applications .

Research Applications

The compound serves as a valuable building block in organic synthesis, particularly in developing biologically active pharmaceuticals. Its unique chemical structure allows for the creation of diverse derivatives with tailored biological activities. Applications extend beyond medicine into agrochemical developments, where its antimicrobial properties can be harnessed for agricultural pest control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.